molecular formula C10H10N2O2S B2856589 N-methylquinoline-8-sulfonamide CAS No. 148287-31-4

N-methylquinoline-8-sulfonamide

Cat. No.: B2856589
CAS No.: 148287-31-4
M. Wt: 222.26
InChI Key: ZZEQBQRIUNZGEL-UHFFFAOYSA-N
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Description

N-methylquinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylquinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with methylamine. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-methylquinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-8-sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of N-methylquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline-8-sulfonic acid derivatives.

    Reduction: N-methylquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methylquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key enzyme involved in cancer cell metabolism . By inhibiting PKM2, the compound disrupts the glycolytic pathway, leading to reduced energy production and cell viability in cancer cells. This selective inhibition makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

N-methylquinoline-8-sulfonamide can be compared with other quinoline derivatives and sulfonamide compounds:

List of Similar Compounds

  • 8-hydroxyquinoline
  • Quinoline-8-carboxylic acid
  • Sulfanilamide
  • Sulfamethoxazole

Properties

IUPAC Name

N-methylquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-11-15(13,14)9-6-2-4-8-5-3-7-12-10(8)9/h2-7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEQBQRIUNZGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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